ethyl 2-[(cyclopropylcarbonyl)amino]-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate
Description
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate is a thiophene-based organic compound featuring a cyclopropanecarbonyl-substituted amino group at the 2-position, a 2,4-dimethylphenyl substituent at the 4-position, and an ethyl ester at the 3-position. The cyclopropylcarbonyl moiety likely enhances metabolic stability compared to unacylated amines, a feature critical in agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-4-23-19(22)16-15(14-8-5-11(2)9-12(14)3)10-24-18(16)20-17(21)13-6-7-13/h5,8-10,13H,4,6-7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHYBZNFQGRETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
Ethyl 2-[(2-Chloroacetyl)Amino]-4-Cyclopropylthiophene-3-Carboxylate (CAS 735319-21-8)
- Structure : Chloroacetyl group at the 2-position, cyclopropyl at the 4-position.
- Molecular Formula: C₁₂H₁₄ClNO₃S (MW: 311.77 g/mol) vs. the target compound’s estimated formula C₂₀H₂₂N₂O₃S (MW: 370.47 g/mol).
Ethyl 2-Amino-4-(2,4-Dimethylphenyl)-3-Thiophenecarboxylate (CAS 15854-10-1)
- Structure: Free amino group at the 2-position.
- Molecular Formula: C₁₅H₁₇NO₂S (MW: 283.37 g/mol).
- Key Differences: The unacylated amino group increases nucleophilicity, making it prone to oxidation or undesired side reactions. The target compound’s acylated amino group improves stability, a critical factor in drug design .
Substituent Variations on the Aromatic Ring
Ethyl 2-Amino-4-(4-Cyclohexylphenyl)-3-Thiophenecarboxylate (CAS 351156-51-9)
- Structure : 4-Cyclohexylphenyl group at the 4-position.
- Molecular Formula: C₁₉H₂₃NO₂S (MW: 329.46 g/mol).
- Key Differences : The cyclohexyl group enhances lipophilicity (logP ~4.5) compared to the target compound’s 2,4-dimethylphenyl group (logP ~3.8 estimated). This affects membrane permeability and bioavailability .
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Compound 6o)
- Structure : Tetrahydrobenzo[b]thiophene core with a 4-hydroxyphenyl group.
- Key Differences : The saturated thiophene ring reduces aromatic conjugation, altering electronic properties. The 4-hydroxyphenyl group introduces polarity (aqueous solubility ~0.1 mg/mL), contrasting with the hydrophobic dimethylphenyl group in the target compound .
Data Table: Structural and Functional Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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